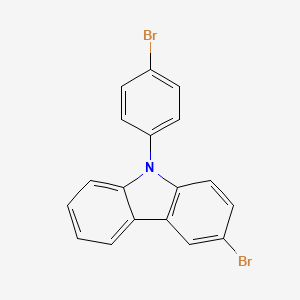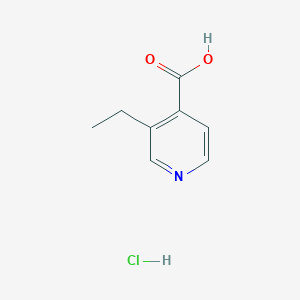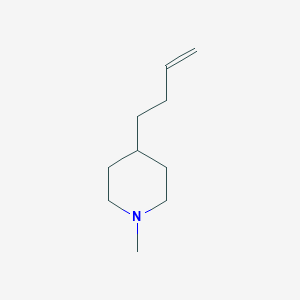
4-(But-3-en-1-yl)-1-methylpiperidine
Vue d'ensemble
Description
4-(But-3-en-1-yl)-1-methylpiperidine is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
One study synthesized derivatives of 1,3,4-oxadiazole and sulfamoyl with 4-methylpiperidine functionalities. These compounds exhibited significant antibacterial properties, suggesting potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Chemical Stability and Properties
A comprehensive study focused on the thermochemistry of various methylpiperidines, including 4-methylpiperidine. The research provided insights into the stability and conformational behavior of these compounds (M. Ribeiro da Silva et al., 2006).
Catalytic Applications
Another research synthesized novel chiral ligands based on 4-methylpiperidine, which showed significant potential in catalytic activities, particularly in asymmetric induction (C. Alvarez-Ibarra et al., 2010).
Environmental and Safety Aspects
A study on 4-methylpiperidine investigated its use in a less polluting protocol for Fmoc group removal in peptide synthesis, highlighting its potential for safer and environmentally friendly applications (Verónica Rodríguez et al., 2019).
Structural Analysis
Research on the conformational analysis of 4-methylpiperidine derivatives provided insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications (D. Duquet et al., 2010).
Neuroleptic and Antihistamine Properties
A study evaluated the reductive amination of certain methylpiperidines, which are of interest as analgesics, neuroleptics, and antihistamines. This research contributes to the understanding of their potential medical applications (S. Senguttuvan et al., 2013).
Ligands for PET Imaging
A series of 5-heteroaryl substituted analogs of 4-methylpiperidine were synthesized and identified as high-affinity α₁-adrenoceptor ligands, suggesting their utility in PET imaging (M. Jørgensen et al., 2013).
Radioligand Research
Another study evaluated 4-methylpiperidine derivatives as potential in vivo tracers for high-affinity choline uptake systems, indicating their potential application in medical imaging and diagnostics (C. Gilissen et al., 2003).
Antimicrobial and Anti-Enzymatic Activity
Further research synthesized 1,3,4-oxadiazole derivatives of 3-methylpiperidine and evaluated their antimicrobial and anti-enzymatic activities. This study contributes to the potential pharmaceutical applications of these compounds (A. Rehman et al., 2019).
Sigma Receptor Binding and Activity
The study on the methylation of the piperidine ring in certain compounds explored their binding and activity at the sigma(1) receptor, which has implications in tumor research and therapy (F. Berardi et al., 2005).
Propriétés
IUPAC Name |
4-but-3-enyl-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-3-4-5-10-6-8-11(2)9-7-10/h3,10H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWGXVHEAKZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



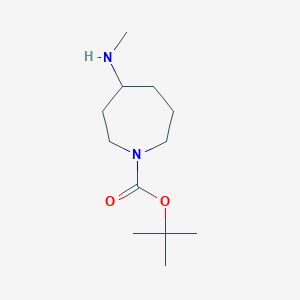
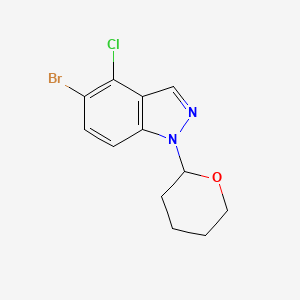


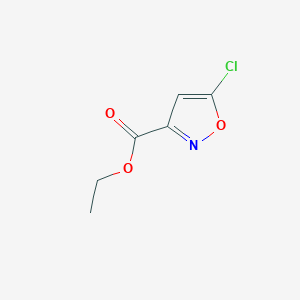
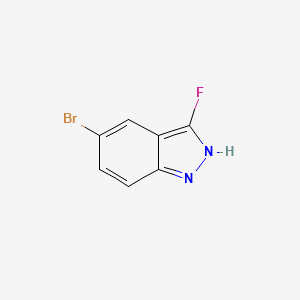
![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)
![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)
![3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol](/img/structure/B1375362.png)


